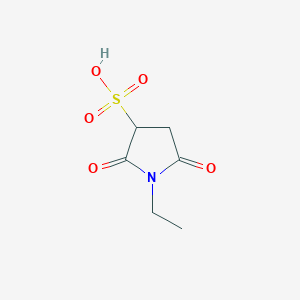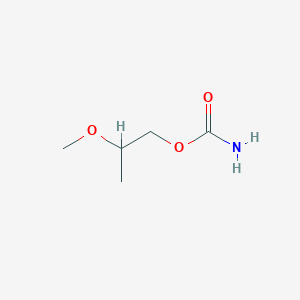
14-Hydroxy-3,6,9,12-tetraoxatetradecyl butyrate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
14-Hydroxy-3,6,9,12-tetraoxatetradecyl butyrate: tert-butyl (14-hydroxy-3,6,9,12-tetraoxatetradecyl)carbamate , is a compound with the following chemical structure:
CH3−C(O)−O−CH2−CH2−CH2−CH2−O−CH2−CH2−CH2−CH2−O−C(O)−N(t-Bu)−O−H
Here, t-Bu represents the tert-butyl group.
Métodos De Preparación
Synthetic Routes:: The synthesis of this compound involves the reaction of tert-butyl chloroformate with 1,4-butanediol in the presence of a base. The reaction proceeds through the formation of an intermediate carbamate, followed by hydrolysis to yield the desired product.
Reaction Conditions::- Reactants: tert-butyl chloroformate, 1,4-butanediol
- Base: Typically triethylamine (Et₃N)
- Solvent: Organic solvents like dichloromethane or tetrahydrofuran (THF)
Industrial Production Methods:: While not widely used industrially, this compound can be synthesized on a laboratory scale. Its applications are primarily research-oriented.
Análisis De Reacciones Químicas
Reactions::
Hydrolysis: The compound undergoes hydrolysis to release the tert-butyl carbamate group.
Esterification: It can react with carboxylic acids to form esters.
Substitution: The hydroxyl group can be substituted with other functional groups.
- Hydrolysis: Acidic or basic conditions
- Esterification: Carboxylic acid, acid catalyst (e.g., sulfuric acid)
- Substitution: Various nucleophiles (e.g., amines, halides)
Major Products:: The major products depend on the specific reaction conditions and the reagents used.
Aplicaciones Científicas De Investigación
This compound finds applications in various fields:
Polymer Chemistry: Due to its polyethylene glycol-like structure, it can be used in enzymatic miniemulsion polymerization and in the preparation of fluorescent polymer particles.
Drug Delivery: Its hydrophilic nature makes it suitable for drug delivery systems.
Mecanismo De Acción
The exact mechanism of action is context-dependent. its hydrophilic character and potential for controlled release contribute to its utility in drug delivery.
Comparación Con Compuestos Similares
While 14-Hydroxy-3,6,9,12-tetraoxatetradecyl butyrate is unique due to its specific structure, similar compounds include other polyethylene glycol derivatives and esters.
Remember, this compound’s applications are still evolving, and ongoing research may uncover additional uses
Propiedades
Número CAS |
106030-09-5 |
|---|---|
Fórmula molecular |
C14H28O7 |
Peso molecular |
308.37 g/mol |
Nombre IUPAC |
2-[2-[2-[2-(2-hydroxyethoxy)ethoxy]ethoxy]ethoxy]ethyl butanoate |
InChI |
InChI=1S/C14H28O7/c1-2-3-14(16)21-13-12-20-11-10-19-9-8-18-7-6-17-5-4-15/h15H,2-13H2,1H3 |
Clave InChI |
ZKHCIPREJGLJMT-UHFFFAOYSA-N |
SMILES canónico |
CCCC(=O)OCCOCCOCCOCCOCCO |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


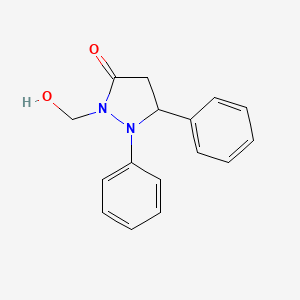
![Glycine, N-[(5-methyl-3-phenyl-4-isoxazolyl)carbonyl]-](/img/structure/B12902756.png)
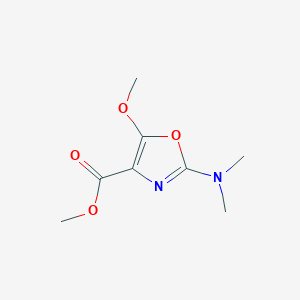
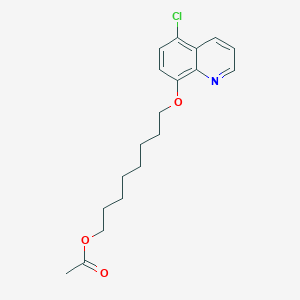
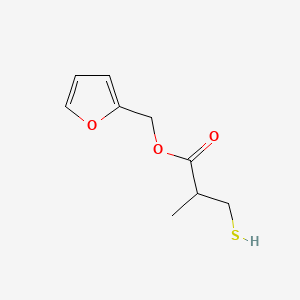

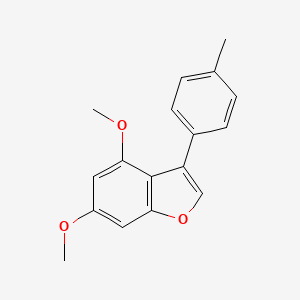
![Ethyl 2-(methylsulfanyl)-4,5-dioxo-1,4,5,8-tetrahydropyrido[2,3-d]pyrimidine-6-carboxylate](/img/structure/B12902788.png)

![3-(3-Phenoxypropoxy)dibenzo[b,d]furan](/img/structure/B12902798.png)

![N-[5-(2-Sulfanylacetamido)pentyl]quinoline-3-carboxamide](/img/structure/B12902814.png)
